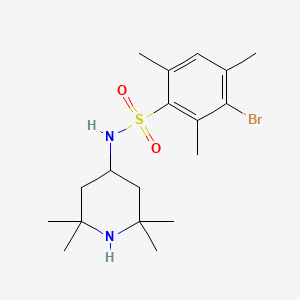
3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, multiple methyl groups, and a piperidinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps:
Bromination of 2,4,6-trimethylaniline: This step involves the bromination of 2,4,6-trimethylaniline to obtain 3-bromo-2,4,6-trimethylaniline.
Formation of the Piperidinyl Group:
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield . These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the piperidinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as perbenzoic acid can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom and piperidinyl group play crucial roles in its reactivity and binding to specific targets . The compound can participate in various pathways, including oxidative stress response and stabilization of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2,4,6-trimethylaniline: Shares the bromine and methyl groups but lacks the piperidinyl and sulfonamide groups.
2,2,6,6-tetramethyl-4-piperidinol: Contains the piperidinyl group but lacks the bromine and sulfonamide groups.
Uniqueness
3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both the bromine atom and the piperidinyl group makes it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C18H29BrN2O2S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-bromo-2,4,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29BrN2O2S/c1-11-8-12(2)16(13(3)15(11)19)24(22,23)20-14-9-17(4,5)21-18(6,7)10-14/h8,14,20-21H,9-10H2,1-7H3 |
InChI Key |
YMPSBAYWDCNQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















